H-Ala-Leu-Leu-Pro-Ala-Val-Ser-Ser-Leu-OH
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Overview
Description
The compound H-Ala-Leu-Leu-Pro-Ala-Val-Ser-Ser-Leu-OH is a peptide consisting of the amino acids alanine, leucine, proline, valine, and serine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Leu-Leu-Pro-Ala-Val-Ser-Ser-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized for scalability, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Leu-Leu-Pro-Ala-Val-Ser-Ser-Leu-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific amino acid derivatives during SPPS.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine residues can lead to the formation of serine sulfoxide.
Scientific Research Applications
H-Ala-Leu-Leu-Pro-Ala-Val-Ser-Ser-Leu-OH: has various applications in scientific research:
Chemistry: Studied for its structural properties and interactions with other molecules.
Biology: Used to investigate protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of H-Ala-Leu-Leu-Pro-Ala-Val-Ser-Ser-Leu-OH involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate cellular pathways and biological processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
Uniqueness
H-Ala-Leu-Leu-Pro-Ala-Val-Ser-Ser-Leu-OH: is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
CAS No. |
263268-99-1 |
---|---|
Molecular Formula |
C40H71N9O12 |
Molecular Weight |
870.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C40H71N9O12/c1-19(2)14-25(43-32(52)23(9)41)34(54)44-26(15-20(3)4)39(59)49-13-11-12-30(49)37(57)42-24(10)33(53)48-31(22(7)8)38(58)47-29(18-51)36(56)46-28(17-50)35(55)45-27(40(60)61)16-21(5)6/h19-31,50-51H,11-18,41H2,1-10H3,(H,42,57)(H,43,52)(H,44,54)(H,45,55)(H,46,56)(H,47,58)(H,48,53)(H,60,61)/t23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
HPLHARURQDNLKQ-NOFINNCCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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